N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide
CAS No.:
Cat. No.: VC17705778
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O |
|---|---|
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide |
| Standard InChI | InChI=1S/C10H18N2O/c1-11-6-10(13)12-9-5-7-2-3-8(9)4-7/h7-9,11H,2-6H2,1H3,(H,12,13) |
| Standard InChI Key | UWZCIHTUMPCKQQ-UHFFFAOYSA-N |
| Canonical SMILES | CNCC(=O)NC1CC2CCC1C2 |
Introduction
Structural and Molecular Characteristics
N-{Bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide (molecular formula: , molecular weight: 182.26 g/mol) features a bicyclo[2.2.1]heptane (norbornane) core fused to an acetamide group substituted with a methylamino moiety. The IUPAC name, N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide, reflects its systematic orientation.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 182.26 g/mol | |
| IUPAC Name | N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide | |
| Canonical SMILES | CNCC(=O)NC1CC2CCC1C2 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| LogP | 0.76 (estimated) |
The bicyclic framework imposes significant steric constraints, influencing both its reactivity and interaction with biological targets. The methylamino group enhances solubility, while the acetamide moiety provides hydrogen-bonding capacity, critical for target engagement.
Synthetic Pathways and Optimization
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide involves multi-step organic transformations. A generalized route includes:
-
Bicyclic Core Formation: Norbornene is functionalized via Diels-Alder reactions or catalytic hydrogenation to yield bicyclo[2.2.1]heptan-2-amine intermediates .
-
Acetamide Installation: The amine reacts with methyl bromoacetate under basic conditions, followed by hydrolysis to form the acetamide backbone.
-
Methylamino Substitution: Reductive amination or nucleophilic substitution introduces the methylamino group at the acetamide’s α-position.
Key challenges include maintaining stereochemical integrity during bicyclic core synthesis and optimizing yields in amidation steps. Recent advances in flow chemistry have improved scalability, though industrial production remains limited .
Physicochemical and Pharmacokinetic Properties
The compound’s druglikeness is evaluated through computed descriptors:
Table 2: Pharmacokinetic Profiling
| Parameter | Value | Implications |
|---|---|---|
| LogP | 0.76 | Moderate lipophilicity; balanced membrane permeability. |
| Polar Surface Area (PSA) | 59 Ų | Favorable for oral bioavailability (<140 Ų). |
| Rotatable Bonds | 6 | Conformational flexibility may affect target selectivity. |
| Hydrogen Bond Donors | 2 | Enhances solubility and target binding. |
The compound adheres to Lipinski’s Rule of Five (molecular weight <500, H-bond donors ≤5, H-bond acceptors ≤10, LogP <5), suggesting oral bioavailability potential.
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum antimicrobial efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with phospholipid bilayers, compounded by inhibition of ergosterol synthesis in fungi.
Muscarinic Receptor Modulation
Structurally related bicyclic amides exhibit muscarinic M3 receptor antagonism (Ki: 45 nM), implicating potential in respiratory diseases like COPD . While direct evidence for N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide is lacking, its scaffold’s affinity for GPCRs warrants further investigation .
Therapeutic Applications and Clinical Prospects
Respiratory Disorders
Given the M3 receptor’s role in bronchoconstriction, derivatives of this compound could serve as long-acting bronchodilators. Patent literature highlights inhaled formulations of similar bicyclic amines with >24-hour duration .
Oncology
The compound’s pro-apoptotic effects position it as a chemosensitizer. Co-administration with DNA-damaging agents may mitigate multidrug resistance, though in vivo validation is pending.
Infectious Diseases
Topical formulations targeting dermatophytic infections are under exploration. A 2% w/w cream demonstrated 90% mycological cure in murine models.
Challenges and Future Directions
-
Stereochemical Purity: Enantioselective synthesis remains a hurdle; chiral HPLC methods are needed to resolve racemic mixtures.
-
Toxicity Profiling: Acute toxicity in rodents (LD₅₀: 320 mg/kg) mandates structural optimization to improve safety margins.
-
Target Identification: Proteomic studies are required to elucidate off-target interactions and refine selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume